Phosphorylation-Dependent Isomerization Kinetics: Thr-Pro vs. Ser-Pro
The phosphorylated Thr-Pro motif exhibits distinct isomerization kinetics compared to both its nonphosphorylated counterpart and the closely related pSer-Pro motif. Using a protease-coupled assay, the isomerization rate of phosphorylated Thr-Pro bond was determined to be 8-fold slower than that of the nonphosphorylated analog [1]. In parallel computational studies, the calculated cis populations for pSer-Pro and pThr-Pro peptides in water were 14.7% and 14.2%, respectively, with cis-to-trans rotational barriers of 19.87 kcal/mol for pSer-Pro and 20.57 kcal/mol for pThr-Pro [2].
| Evidence Dimension | Cis-to-trans isomerization rate (phosphorylated vs. nonphosphorylated) |
|---|---|
| Target Compound Data | pThr-Pro: 8-fold slower than nonphosphorylated analog |
| Comparator Or Baseline | Nonphosphorylated Thr-Pro (baseline rate = 1×) |
| Quantified Difference | 8-fold reduction (pThr-Pro = 0.125× baseline rate) |
| Conditions | Protease-coupled isomerization assay, pH-dependent measurements |
Why This Matters
This 8-fold kinetic difference directly impacts the temporal dynamics of Pin1-catalyzed signaling events and must be accounted for when selecting a model dipeptide for phosphorylation-dependent conformational studies.
- [1] Schutkowski M, Bernhardt A, Zhou XZ, et al. Role of phosphorylation in determining the backbone dynamics of the serine/threonine-proline motif and Pin1 substrate recognition. Biochemistry. 1998;37(16):5566-75. doi:10.1021/bi973060z. PMID: 9548941. View Source
- [2] Byun BJ, Kang YK. Conformational preferences and prolyl cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs. Biopolymers. 2010;93(4):330-9. doi:10.1002/bip.21341. PMID: 19885922. View Source
